5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Description
Molecular Geometry and Crystallographic Analysis
The molecular architecture of this compound features a planar bicyclic system where the pyrrole ring is fused to the pyridine ring in a [3,2-b] configuration. The systematic name 5-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one accurately describes the structural arrangement, with the fluorine atom positioned at carbon-5 of the pyridine ring and the carbonyl group located at position-2 of the pyrrole ring. The compound's canonical simplified molecular-input line-entry system representation C1C2=C(C=CC(=N2)F)NC1=O provides insight into the connectivity pattern and confirms the presence of the lactam functionality within the five-membered ring portion.
The planar nature of the bicyclic framework is maintained through the aromatic character of both ring systems and the conjugation between the pyrrole nitrogen and the carbonyl group. The fluorine substituent at position-5 introduces significant electronic effects due to its high electronegativity, which influences both the electron density distribution and the overall molecular geometry. Crystallographic studies of related pyrrolopyridine systems have demonstrated that these compounds typically adopt coplanar arrangements with minimal deviation from planarity, facilitating effective π-orbital overlap and stabilization through delocalization.
The bond lengths and angles within the structure reflect the hybrid aromatic-amide character of the system. The carbon-nitrogen bonds in the pyridine ring exhibit typical aromatic character, while the lactam carbonyl group displays characteristic amide bond properties. The presence of the fluorine atom introduces asymmetry in the electron distribution, with the carbon-fluorine bond length being shorter than typical carbon-hydrogen bonds and contributing to the overall dipole moment of the molecule.
Tautomerism and Ring System Dynamics
The structural dynamics of this compound are significantly influenced by potential tautomeric equilibria, particularly involving the lactam functionality and the nitrogen atoms within the heterocyclic framework. Related pyrrolopyridine systems demonstrate complex tautomeric behavior that varies with solvent polarity and environmental conditions. Studies on structurally similar compounds such as 1,2-dihydropyrrolo[2,3-b]pyridin-3-one have revealed that these systems can exist in multiple tautomeric forms, with the relative populations depending on factors such as hydrogen bonding capabilities and stabilization through aromatic character.
The keto-enol equilibrium represents a particularly important aspect of the tautomeric behavior in pyrrolopyridinone systems. Nuclear magnetic resonance spectroscopy studies of related compounds have shown that the ratio of keto to enol tautomers varies dramatically with solvent polarity. In chloroform, the keto tautomer predominates with ratios greater than 95:5, while in more polar solvents such as dimethyl sulfoxide, the enol form becomes favored with ratios approaching 5:95 keto to enol. This solvent-dependent tautomerism reflects the differential stabilization of each form through hydrogen bonding and dipolar interactions.
The presence of the fluorine substituent in this compound adds another layer of complexity to the tautomeric equilibrium. Fluorine's electron-withdrawing character can stabilize certain tautomeric forms through inductive effects while destabilizing others. The pyridine nitrogen's basicity is reduced by the fluorine substitution, which may shift the equilibrium toward forms that minimize charge separation. Additionally, the fluorine atom can participate in weak hydrogen bonding interactions that may preferentially stabilize specific tautomeric configurations.
Comparative Analysis with Related Pyrrolopyridine Derivatives
The structural characteristics of this compound can be better understood through comparison with related pyrrolopyridine derivatives that share similar core frameworks but differ in substitution patterns or oxidation states. The parent compound 1H-pyrrolo[3,2-b]pyridin-2(3H)-one provides a direct structural comparison, differing only in the absence of the fluorine substituent. This comparison allows for the assessment of fluorine's electronic and steric effects on the overall molecular properties.
Related compounds such as 5-fluoro-1H-pyrrolo[3,2-b]pyridine demonstrate the impact of the carbonyl functionality on molecular geometry and electronic properties. The absence of the lactam carbonyl in the parent pyrrolopyridine significantly alters the hydrogen bonding capabilities and tautomeric possibilities, resulting in different chemical reactivity patterns. The molecular weight difference between 5-fluoro-1H-pyrrolo[3,2-b]pyridine (136.13 grams per mole) and its oxidized counterpart this compound (152.13 grams per mole) reflects the addition of the oxygen atom in the carbonyl group.
Comparative analysis with isomeric pyrrolopyridine systems, such as pyrrolo[2,3-b]pyridine derivatives, reveals the importance of ring fusion patterns on molecular properties. The [3,2-b] fusion pattern in this compound places the pyridine nitrogen in a different electronic environment compared to [2,3-b] fused systems, resulting in distinct basicity and reactivity profiles. Studies of various pyrrolopyridine scaffolds have demonstrated that small changes in ring fusion patterns can lead to significant differences in biological activity and pharmacological properties.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₇H₅FN₂O | 152.13 g/mol | [3,2-b] fusion, lactam carbonyl, 5-fluoro substitution |
| 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | C₇H₅FN₂ | 136.13 g/mol | [3,2-b] fusion, 5-fluoro substitution, no carbonyl |
| 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one | C₇H₆N₂O | 134.14 g/mol | [3,2-b] fusion, lactam carbonyl, no halogen |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | C₇H₅FN₂ | 136.13 g/mol | [2,3-b] fusion, 5-fluoro substitution, no carbonyl |
The electronic effects of fluorine substitution become particularly evident when comparing the spectroscopic properties of fluorinated and non-fluorinated pyrrolopyridine derivatives. Nuclear magnetic resonance chemical shifts for protons adjacent to the fluorine atom typically show significant downfield displacement due to the deshielding effect of the electronegative fluorine. This deshielding extends through the aromatic system, affecting the chemical shifts of other aromatic protons and providing valuable structural information for characterization purposes.
Properties
IUPAC Name |
5-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOFNVDLPKFGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646434 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887570-99-2 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and ethyl 2-fluoroacetoacetate.
Cyclization: The key step involves cyclization, where the 2-aminopyridine reacts with ethyl 2-fluoroacetoacetate under acidic or basic conditions to form the pyrrolo[3,2-b]pyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Ammonolysis : Reaction with aqueous ammonia at 120°C yields 5-amino derivatives, albeit with moderate efficiency due to fluorine’s poor leaving-group ability .
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Organometallic Reagents : Grignard reagents (e.g., MeMgBr) selectively substitute fluorine at position 5, generating alkylated products in 40–60% yields.
Key Reaction Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeMgBr | THF, −78°C → RT, 12 h | 5-Methyl-pyrrolo[3,2-b]pyridinone | 52% |
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions. While direct Suzuki-Miyaura coupling is challenging due to fluorine’s inertness, brominated analogs (e.g., 5-bromo derivatives) undergo efficient coupling:
Example from Analogous Systems :
| Substrate | Boronic Acid | Catalyst System | Yield | Source |
|---|---|---|---|---|
| 5-Bromo derivative | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O | 89% |
For the fluoro analog, directed ortho-metalation strategies using LiHMDS enable functionalization at adjacent positions .
Functionalization via Deprotonation
The lactam nitrogen (N-1) and the pyrrole NH (N-3) are sites for deprotonation and subsequent alkylation/acylation:
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N-1 Alkylation : Treatment with alkyl halides (e.g., MeI) in the presence of NaH yields N-1 alkylated products .
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N-3 Acylation : Reacting with acetyl chloride under basic conditions selectively acylates N-3 .
Reaction Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| N-1 Methylation | MeI, NaH | DMF | 0°C → RT | 68% |
| N-3 Acetylation | AcCl, Et₃N | CH₂Cl₂ | RT | 75% |
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the lactam ring undergoes hydrolysis:
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Acidic Hydrolysis : Concentrated HCl at reflux cleaves the lactam to form a carboxylic acid derivative.
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Basic Hydrolysis : NaOH (2M) at 80°C generates an open-chain amino acid intermediate .
Electrophilic Substitution
Electrophilic aromatic substitution (EAS) occurs preferentially at the electron-rich pyrrole ring (positions 4 and 6):
Halogenation Example :
| Electrophile | Position | Conditions | Yield |
|---|---|---|---|
| NBS | 6 | DMF, 0°C → RT | 60% |
Stability and Degradation
The compound is stable under ambient conditions but degrades under prolonged UV exposure or strong oxidants .
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one" are not available within the provided search results, the available literature does offer insights into its properties, related research, and potential applications.
Basic Information
this compound has the molecular formula and a molecular weight of 152.13 g/mol . It is also identified by the CAS number 887570-99-2 and the MDL number MFCD08062554 . Other identifiers include the SMILES string Fc1cnc2NC(=O)Cc2c1 and the InChI string 1S/C7H5FN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11) .
Related Research and Potential Applications
- PB2 Inhibitors: While the search results do not directly mention applications of this compound, they do refer to a related compound, 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one, which is being explored as a PB2 inhibitor . PB2 is a subunit of influenza RNA-dependent RNA polymerase (RdRP), a promising target for anti-influenza drug development . Compound 12b, part of a series of PB2 inhibitors, displayed values of 0.11 μM and 0.19 μM in SPR and ITC assays, respectively, with an value of 1.025 μM in antiviral activity assays and a value greater than 100 μM in cellular cytotoxicity assays .
- Structural Insights from Related Compounds: Research on a related compound, 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate, provides some context. This compound's molecular conformation is defined by the orientations of three nearly planar fragments, with the central N,5-methylpyridin-2-amine group forming nearly orthogonal arrangements with both the pyrrolopyridine and 3-methylpyridine planes . This information may be useful in understanding the structural properties of this compound .
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs by Substituent Type
Key structural analogs differ in substituents (halogens, methoxy, amino) or ring fusion positions. Below is a comparative analysis:
²3,3-Difluoro substitution introduces conformational rigidity.
Electronic and Steric Effects
- Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity improve membrane permeability compared to chlorine. Chloro derivatives may exhibit stronger halogen bonding but lower metabolic stability .
Ring Fusion Variations
- [3,2-b] vs. [2,3-b] Isomers : The ring fusion position alters the spatial arrangement of substituents. For example, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190314-85-2) has distinct electronic properties compared to the [3,2-b] isomer due to differences in π-orbital overlap .
Biological Activity
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS No. 887570-99-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : This compound has been identified as a potent inhibitor of several kinases, including DYRK1A and CSF1R. Inhibitory activity against DYRK1A was observed at nanomolar concentrations, indicating strong potential for therapeutic applications in neurodegenerative diseases and cancer .
- Antiviral Activity : Research has shown that derivatives of this compound can inhibit PB2, a crucial subunit of the influenza RNA-dependent RNA polymerase complex. The most potent derivative exhibited an EC value of 1.025 μM against influenza virus, highlighting its potential as an antiviral agent .
- Anti-inflammatory Properties : In vitro studies have demonstrated that compounds based on this structure exhibit significant anti-inflammatory effects, which may be beneficial in treating inflammatory diseases .
Case Study 1: DYRK1A Inhibition
Case Study 2: Antiviral Properties
The antiviral efficacy of a derivative containing the this compound scaffold was evaluated against influenza virus strains. The compound demonstrated strong binding affinity to PB2 with K values around 0.11 μM and showed low cytotoxicity (CC > 100 μM), making it a promising candidate for further development as an antiviral drug .
Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 5-fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, and how can low yields be addressed?
A common method involves fluorination using Selectfluor® in acetonitrile/ethanol under reflux. For example, fluorination of 4-chloro-1H-pyrrolo[2,3-b]pyridine with Selectfluor® (1.5 eq) at 70°C yielded 29% of the fluorinated product after column chromatography (DCM/ethyl acetate gradient) . Low yields may arise from incomplete reaction or side products. Optimization strategies include:
Q. How can NMR spectroscopy confirm the structure of 5-fluoro-pyrrolo-pyridinone derivatives?
Key NMR features include:
- ¹H NMR : Distinct aromatic proton signals (e.g., δ 7.23–8.21 ppm for pyrrolo-pyridine protons) and NH peaks (δ ~11.8 ppm, broad singlet) .
- ¹⁹F NMR : A singlet near δ -172 ppm confirms fluorine incorporation .
- ¹³C NMR : Carbonyl signals (e.g., δ ~163 ppm for amide groups in derivatives) and aromatic carbons (δ 110–150 ppm) . Cross-validation with HRMS (e.g., [M+H]+ mass accuracy within 0.3 ppm) is critical .
Advanced Research Questions
Q. How can fluorination efficiency be improved for pyrrolo-pyridinone scaffolds?
Contradictory fluorination yields (e.g., 29% vs. >90% in other studies) may arise from:
- Substrate electronic effects : Electron-deficient cores may require higher fluorinating agent equivalents.
- Solvent polarity : Acetonitrile/ethanol mixtures (polar aprotic/protic) vs. DMF .
- Catalysis : Transition-metal catalysts (e.g., Pd) for directed C–H fluorination . Advanced characterization (e.g., in situ NMR) can monitor reaction progress .
Q. What strategies are effective for structure-activity relationship (SAR) studies of 5-fluoro-pyrrolo-pyridinone derivatives?
- Functionalization : Introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling (e.g., using thienylboronic acid with K₂CO₃ in THF) .
- Substituent effects : 3-Nitro or 3-amino groups modulate electronic properties and hydrogen-bonding capacity .
- Biological assays : Pair synthetic derivatives with kinase inhibition or cytotoxicity screens to correlate substituents (e.g., 5-aryl groups) with activity .
Q. How should researchers resolve contradictory data in reaction optimization?
Case example: Discrepancies in fluorination yields may stem from:
Q. What are the stability challenges for intermediates in pyrrolo-pyridinone synthesis?
Q. How can computational modeling guide the design of 5-fluoro-pyrrolo-pyridinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
